Phenyl 6-methylquinoline-8-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Phenyl 6-methylquinoline-8-carboxylate typically involves the reaction of 6-methylquinoline-8-carboxylic acid with phenol in the presence of a dehydrating agent . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Phenyl 6-methylquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can yield 6-methylquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenyl 6-methylquinoline-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenyl 6-methylquinoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Phenyl 6-methylquinoline-8-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-8-carboxylic acid: Lacks the phenyl group, leading to different chemical properties and applications.
6-Methylquinoline: Lacks the carboxylate group, affecting its reactivity and biological activity.
Phenylquinoline: Lacks the methyl and carboxylate groups, resulting in different uses and effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H13NO2 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
phenyl 6-methylquinoline-8-carboxylate |
InChI |
InChI=1S/C17H13NO2/c1-12-10-13-6-5-9-18-16(13)15(11-12)17(19)20-14-7-3-2-4-8-14/h2-11H,1H3 |
InChI Key |
POACZQJMYZRRGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)OC3=CC=CC=C3)N=CC=C2 |
Origin of Product |
United States |
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